![molecular formula C15H15F2N5O2S B10952354 1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952354.png)
1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a difluoromethyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The difluoromethyl group and sulfonamide moiety play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl and pyrazole moieties but differ in the functional groups attached to the pyrazole ring.
1-(Difluoromethyl)-1H-pyrazol-3-yl derivatives: These compounds have similar core structures but vary in the substituents on the pyrazole ring.
Uniqueness
1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a difluoromethyl group, a sulfonamide group, and a benzyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15F2N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H15F2N5O2S/c1-11-14(10-22(20-11)15(16)17)25(23,24)19-9-12-5-2-3-6-13(12)21-8-4-7-18-21/h2-8,10,15,19H,9H2,1H3 |
InChI Key |
XGZWMDBQQPCBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2N3C=CC=N3)C(F)F |
Origin of Product |
United States |
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